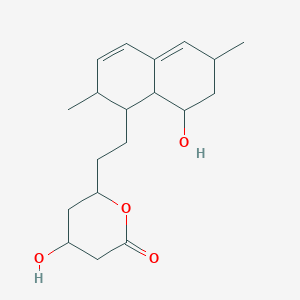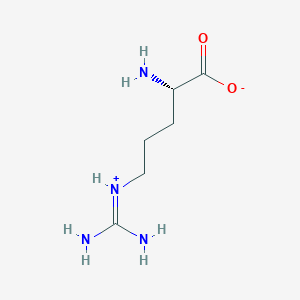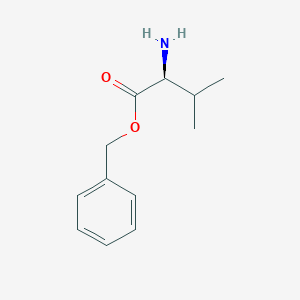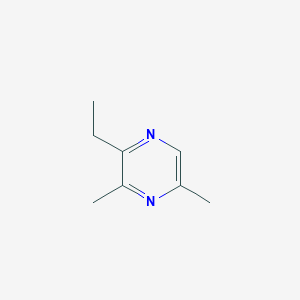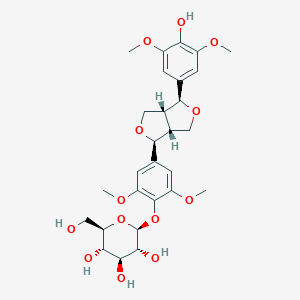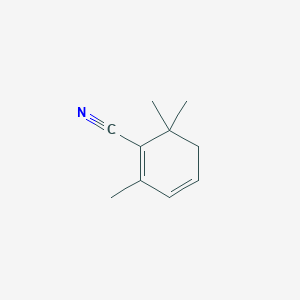
1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl-
Overview
Description
Synthesis Analysis
The synthesis of cyclohexadiene derivatives involves various strategies, including the anionic oligomerization of cyclohexene carbonitriles and cross-conjugated trienes synthesis. For instance, the anionic oligomerization catalyzed by potassium tert-butoxide results in noncyclic unsaturated dimers and trimers, indicating a potential pathway for synthesizing complex cyclohexadiene derivatives (Messina, Cavalli, & Moraglia, 1979). Another method involves the flash vacuum pyrolysis of acetoxy derivatives, leading to the formation of 3-methylene-1,4-pentadiene and 1,2,3-trimethylenecyclohexane, which can further undergo dimerization to form complex cyclohexadiene structures (Trahanovsky & Koeplinger, 1992).
Molecular Structure Analysis
The molecular structure of cyclohexadiene derivatives is characterized by various conformations and bonding arrangements. For example, the synthesis and crystal structure analysis of 2-amino-4,6,6-trimethyl-cyclohex-2-en-1,1,3,4(S)-tetracarbonitrile reveal a distorted sofa conformation of the cyclohexene ring, highlighting the structural diversity within cyclohexadiene derivatives (Mahajan, Kotwal, Gupta, & Razdan, 2011).
Chemical Reactions and Properties
Cyclohexadiene derivatives participate in various chemical reactions, including cycloadditions and isomerizations, which significantly impact their chemical properties. For instance, the [2+4] cycloadditions of 1-aza-1,3-butadiene-1-carbonitriles demonstrate the reactivity of cyclohexadiene derivatives towards electron-rich olefins, yielding cycloadducts with moderate yields (Kee & Hall, 2009). Additionally, the isomerization of 3-methylene-1,5,5-trimethyl-cyclohexene to 1,3,5,5-tetramethyl-1,3-cyclohexadiene, catalyzed by nitrogen oxide, showcases the dynamic chemical behavior of cyclohexadiene compounds under thermal conditions (Egger & Jola, 1969).
Physical Properties Analysis
The physical properties of cyclohexadiene derivatives, such as boiling points and solubility, are crucial for their application in synthesis and material science. For instance, 3-(Trimethylsilyl)-1,4-cyclohexadiene is described as a colorless liquid with a boiling point of 65°C at 27 mbar, indicating its volatility and the conditions under which it can be handled and used in chemical reactions (Simonneau & Oestreich, 2016).
Chemical Properties Analysis
The chemical properties of cyclohexadiene derivatives, such as reactivity towards different reagents and stability under various conditions, are influenced by their molecular structure. The study on the synthesis, structure, and transformation of 1-amino-5-phenyl-2,6,6-tricyano-3-cyclopropyl-1,3-cyclohexadiene into dihydropyridine derivatives exemplifies the complexity of chemical transformations that these compounds can undergo, highlighting their potential for synthetic applications (Nesterov, Shklover, Sharanin, Struchkov, & Khoroshilov, 1989).
Scientific Research Applications
Organic Chemistry and Synthesis : It serves as a building block for cyclitol synthesis, an allylation reagent, and a silane transfer reagent (Simonneau & Oestreich, 2016). Its synthesis is also crucial for studying the structure and transformation of cyclohexadiene (Nesterov et al., 1989).
Synthesis of Bicyclic Compounds : This compound is useful in synthesizing 1,4-bis-oxygenated bicyclo[2.2.2]-octanes (Venkatasubramanian et al., 1989).
Theoretical Studies and Nanostructure Analysis : It is used in theoretical studies on nanostructure, chemical hardness, and stability in solutions (Monajjemi et al., 2010).
Cyclohexadiene Preparation Method : It provides a specific method for preparing 1,4-cyclohexadiene from benzene in two stages (silylation and hydrolysis) (Dunogues et al., 1972).
Formation of Cyclohexenyl Compounds : Trifluoroacetolysis of this compound yields cyclohex-3-enyltrimethylsilane (Wickham & Kitching, 1983).
Crystal Structure Analysis : Its crystal structure reveals a distorted sofa conformation of the cyclohexene ring (Mahajan et al., 2011).
Synthesis of Derivatives : It is used in synthesizing α derivatives like 4-(2,6,6-Trimethyl-3-oxo-1-cyclohexenyl)-3-buten-2-one and 4-(2,6,6-trimethyl-1,3-cyclohexadienyl)-3-buten-2-one (Torii et al., 1978).
Oligomerization Studies : Anionic oligomerization produces noncyclic unsaturated dimers and trimers, which can be isolated and characterized (Messina et al., 1979).
Synthesis of Homosafranic Acid : It provides an efficient route to synthesize homosafranic acid (Schmidt, 1976).
Study of Cycloadducts : Synthesized 3-alkyl-azadienecarbonitriles are highly reactive and useful for cycloadducts with moderate yields (Kee & Hall, 2009).
Thermal Aromatization Reactions : The mechanism of thermal aromatization reactions using this compound and its derivatives was elucidated (Erdem et al., 2007).
Synthesis of Trifluoromethyl-substituted Compounds : Used in the synthesis of trifluoromethyl-substituted arenes, cyclohexenones, and pyran-4-ones (Bunescu et al., 2009).
Photooxygenation Studies : Investigates the influence of substituents on the stereo- and mode selectivities in photooxygenation reactions (Linker et al., 2006).
Coating Applications : Polymers derived from it, such as poly(cyclohexadiene carbonate), show promise in applications like scratch-resistant coatings (Stößer et al., 2017).
Thermodynamic Studies : Used in thermodynamic studies, particularly in the NO-catalyzed isomerization reactions (Egger & Jola, 1969).
Stereochemical Information Transfer : The stereochemical information of the starting materials can be transferred to the product through complexation and carbonylating ring enlargement (Eilbracht et al., 1990).
Polymer Synthesis : It can be used in the synthesis and characterization of block copolymers like poly(1,3-cyclohexadiene-block-styrene) (Hong & Mays, 2001).
Safety And Hazards
While specific safety and hazard information for “1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl-” was not found, general safety measures for handling similar chemical compounds include avoiding ingestion and inhalation, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .
properties
IUPAC Name |
2,6,6-trimethylcyclohexa-1,3-diene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-5-4-6-10(2,3)9(8)7-11/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBKXUUTSLSJDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC=C1)(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9072523 | |
| Record name | 1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9072523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl- | |
CAS RN |
72152-84-2 | |
| Record name | 2,6,6-Trimethyl-1,3-cyclohexadiene-1-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72152-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072152842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9072523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



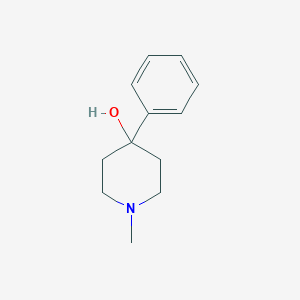
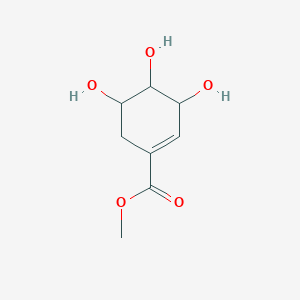
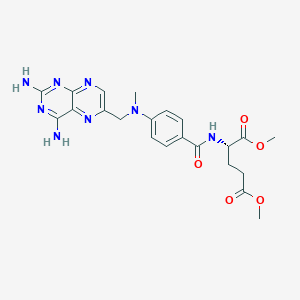
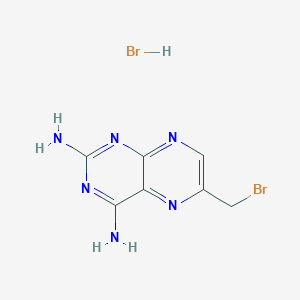
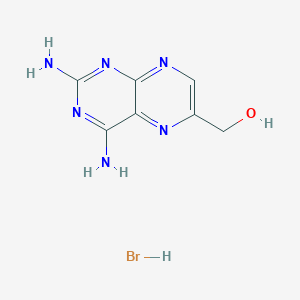
![Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI)](/img/structure/B18580.png)
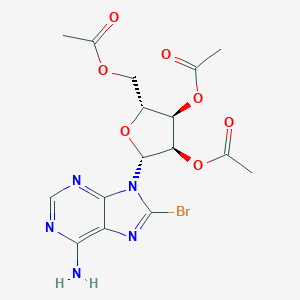
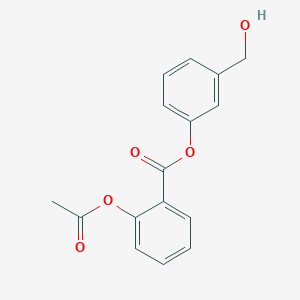
![4-(Tert-butyl-dimethyl-silanyloxy)-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydro naphthalen-1-yl)-ethyl]-tetrahydro-pyran-2-one](/img/structure/B18592.png)
